molecular formula CH4N4O B12648718 Diazenecarboxylic acid, hydrazide CAS No. 33222-51-4

Diazenecarboxylic acid, hydrazide

Cat. No.: B12648718
CAS No.: 33222-51-4
M. Wt: 88.07 g/mol
InChI Key: WFJFGMLKAISFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazenecarboxylic acid, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a diazene group (N=N) and a carboxylic acid hydrazide group (NH-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazenecarboxylic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of diazenecarboxylic acid with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

Diazenecarboxylic acid+HydrazineDiazenecarboxylic acid, hydrazide\text{Diazenecarboxylic acid} + \text{Hydrazine} \rightarrow \text{this compound} Diazenecarboxylic acid+Hydrazine→Diazenecarboxylic acid, hydrazide

Another method involves the use of acyl hydrazides, which can be prepared from aldehydes and azodicarboxylates. This method allows for the formation of various hydrazide derivatives, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diazenecarboxylic acid, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

    Reduction: Reduction reactions can lead to the formation of hydrazones.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include oxadiazoles, hydrazones, and various substituted hydrazides .

Mechanism of Action

The mechanism of action of diazenecarboxylic acid, hydrazide involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, being activated by enzymatic reactions to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Diazenecarboxylic acid, hydrazide can be compared with other hydrazide derivatives, such as isonicotinic acid hydrazide (isoniazid) and nicotinic acid hydrazide.

Similar Compounds

Properties

CAS No.

33222-51-4

Molecular Formula

CH4N4O

Molecular Weight

88.07 g/mol

IUPAC Name

1-amino-3-iminourea

InChI

InChI=1S/CH4N4O/c2-4-1(6)5-3/h2H,3H2,(H,5,6)

InChI Key

WFJFGMLKAISFOZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(NN)N=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.